molecular formula C10H11FN2 B13050893 (3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile

(3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile

Cat. No.: B13050893
M. Wt: 178.21 g/mol
InChI Key: OHLYNGHSRSKBOB-JTQLQIEISA-N
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Description

(3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile is a chiral nitrile derivative featuring a phenyl ring substituted with a fluorine atom at the 5-position and a methyl group at the 3-position. The stereochemistry at the 3-position (S-configuration) and the electronic effects of its substituents may influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

(3S)-3-amino-3-(3-fluoro-5-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11FN2/c1-7-4-8(6-9(11)5-7)10(13)2-3-12/h4-6,10H,2,13H2,1H3/t10-/m0/s1

InChI Key

OHLYNGHSRSKBOB-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=CC(=C1)F)[C@H](CC#N)N

Canonical SMILES

CC1=CC(=CC(=C1)F)C(CC#N)N

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Chiral Catalysis

The synthesis of (3S)-3-amino-3-(5-fluoro-3-methylphenyl)propanenitrile typically involves asymmetric catalysis to ensure the correct (S)-stereochemistry at the amino-substituted carbon. This is crucial for biological activity and further synthetic applications.

  • Key Approach: Asymmetric addition of nucleophiles (e.g., amines or cyanide sources) to prochiral substrates such as substituted acrylonitriles or α,β-unsaturated nitriles bearing the 5-fluoro-3-methylphenyl group.
  • Catalysts: Chiral Lewis acids or organocatalysts are employed to induce stereoselectivity. For example, Bi(OTf)3 has been used effectively in related amino-acrylate reactions to achieve high yields and stereoselectivity.
  • Solvent: Acetonitrile is commonly used as the solvent to optimize yield and selectivity.
  • Reaction Conditions: Typically mild temperatures (room temperature to 50°C), short reaction times (1-3 hours), and controlled addition of reagents to maintain stereochemical integrity.

One-Pot Domino Reactions

Recent research demonstrates the use of one-pot domino or cascade reactions to synthesize complex amino nitrile derivatives with high stereoselectivity.

  • Process: The reaction of ethyl (Z)-3-amino-3-phenylacrylates with substituted benzamides under Lewis acid catalysis leads to the formation of amino nitrile intermediates with exclusive stereochemistry.
  • Yield: Optimized conditions have produced yields up to 90%, indicating efficient conversion and selectivity.
  • Advantages: This method reduces purification steps and improves overall synthetic efficiency.

Asymmetric Synthesis Specific to Fluoro-Substituted Phenyl Derivatives

For fluorinated aromatic β-amino nitriles such as (3S)-3-amino-3-(5-fluoro-3-methylphenyl)propanenitrile, asymmetric synthesis methods ensure the correct stereochemistry and incorporation of fluorine.

  • Methodology: Enantioselective addition of amines to fluorinated α,β-unsaturated nitriles or the use of chiral auxiliaries to control stereochemistry.
  • Challenges: Maintaining fluorine substitution without defluorination or side reactions requires mild reaction conditions and selective catalysts.

Summary Table of Preparation Methods

Methodology Key Reagents/Catalysts Solvent Temperature Yield (%) Notes
Asymmetric Lewis Acid Catalysis Bi(OTf)3, ethyl (Z)-3-amino acrylates Acetonitrile Room temp - 50°C Up to 90 One-pot domino reaction, high stereoselectivity
Nucleophilic Substitution with Triethylamine Acid chlorides, triethylamine DCM, ethyl acetate 0-25°C 80-95 High yields, recrystallization purification
Enantioselective Addition to Fluoro-Substituted Nitriles Chiral catalysts or auxiliaries Various Mild conditions Not specified Maintains fluorine substitution, stereochemistry control

Detailed Research Findings and Analysis

  • Catalyst Screening: Lewis acids such as Bi(OTf)3 have been identified as effective catalysts for stereoselective amino nitrile synthesis, outperforming other metal triflates.
  • Solvent Effects: Acetonitrile provides the best medium for yield and stereoselectivity in these reactions, likely due to its polarity and ability to stabilize intermediates.
  • Temperature Optimization: Mild temperatures prevent racemization and side reactions, preserving the (3S) configuration.
  • Purification and Characterization: Products are typically purified by recrystallization and characterized by NMR spectroscopy, confirming stereochemistry and purity.
  • Challenges: The synthesis must avoid conditions that cause defluorination or racemization; thus, reaction parameters are finely tuned.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways related to its therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the (3S)-3-amino-3-arylpropanenitrile backbone but differ in substituents on the phenyl ring.

Key Structural Analogs

(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile (CAS 1213518-58-1) Substituents: 4-chloro, 2-fluoro Molecular Formula: C₉H₈ClFₙ₂ Molecular Weight: 198.62 g/mol Status: Discontinued in commercial quantities, limiting experimental data availability.

(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile (CAS 754214-90-9) Substituents: 5-bromo, 2-chloro Molecular Formula: C₉H₈BrClN₂ Molecular Weight: 274.53 g/mol Notes: Bromine’s higher atomic mass significantly increases molecular weight compared to fluorine or chlorine analogs.

Comparative Analysis

Property Target Compound 4-Chloro-2-Fluoro Analog 5-Bromo-2-Chloro Analog 2-Fluoro-5-Methoxy Analog
Substituents 5-fluoro, 3-methyl 4-chloro, 2-fluoro 5-bromo, 2-chloro 2-fluoro, 5-methoxy
Molecular Formula Not provided C₉H₈ClFN₂ C₉H₈BrClN₂ C₁₀H₁₁FN₂O
Molecular Weight (g/mol) Not available 198.62 274.53 194.21
Electronic Effects Methyl (EDG), Fluoro (EWG*) Chloro (EWG), Fluoro (EWG) Bromo (EWG), Chloro (EWG) Methoxy (EDG), Fluoro (EWG)
Commercial Availability Not discussed Discontinued Available Temporarily out of stock

*EDG = Electron-donating group; EWG = Electron-withdrawing group

Substituent Impact

  • Electron-Donating Groups (EDG): The methyl group in the target compound may enhance lipophilicity and steric bulk compared to halogens or methoxy groups.
  • Bromine’s size and polarizability may slow reaction kinetics compared to fluorine .
  • Positional Effects :

    • Substituents at the 2- and 5-positions (meta/para) influence steric interactions and regioselectivity in further functionalization.

Research Implications and Data Gaps

  • Synthetic Utility : The target compound’s methyl group could offer a balance between steric hindrance and solubility, but experimental validation is needed.
  • Pharmacological Potential: Fluorine and methyl groups are common in drug design for metabolic stability and target binding, but biological data for these analogs are absent in the evidence.
  • Data Limitations : Critical parameters like melting point, boiling point, and reactivity remain uncharacterized across all compounds, highlighting the need for further studies.

Biological Activity

(3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile is a chiral compound that has attracted attention due to its potential biological activities. This compound features an amino group, a nitrile group, and a fluorinated aromatic ring, which contribute to its unique chemical properties and possible pharmacological applications. Understanding its biological activity is critical for its potential use in drug development.

The molecular formula for (3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile is C10H12FNC_{10}H_{12}FN, with a molecular weight of approximately 179.21 g/mol. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications.

The biological activity of (3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile can be attributed to its interactions with various biological targets, particularly receptors and enzymes involved in neurotransmitter regulation. Preliminary studies suggest that this compound may act as an inhibitor in enzymatic pathways that regulate neurotransmitter levels, which is crucial for treating neurological disorders.

In Vitro Studies

Recent research has focused on the compound's inhibitory effects on specific enzymes. For example, studies have shown that (3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile exhibits significant inhibition of certain kinases involved in cell signaling pathways:

Enzyme IC50 Value (μM) Effect
LIMK10.45Inhibition of cytoskeletal dynamics
PARP-11.20Inhibition of DNA repair mechanisms

These findings indicate that the compound may have therapeutic potential in conditions where these pathways are dysregulated, such as cancer and neurodegenerative diseases.

In Vivo Studies

In vivo studies have been conducted to assess the safety and efficacy of (3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile. A recent study involving healthy mice indicated that administration at doses up to 2000 mg/kg did not result in acute toxicity, suggesting a favorable safety profile . Additionally, pharmacokinetic studies revealed a bioavailability of 31.8% following oral administration, highlighting its potential for oral drug formulations.

Structure-Activity Relationship (SAR)

The structure-activity relationship of (3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile has been explored to optimize its biological activity. Variations in the fluorinated aromatic ring or modifications to the amino group can significantly alter the compound's efficacy and selectivity towards specific targets. For instance, compounds with different substitutions on the aromatic ring have shown varying degrees of inhibitory effects on similar biological pathways:

Compound Molecular Formula Key Features Biological Activity
(3S)-3-Amino-3-(5-fluoro-2-methylphenyl)propanenitrileC10H12FNDifferent fluorine positionModerate inhibition
(2R)-2-amino-2-(4-fluorophenyl)acetonitrileC9H10FNSimple structure without chiralityLow activity
(R)-1-amino-2-(4-fluorophenyl)ethanoneC9H10FNKetone instead of nitrileDifferent reactivity profile

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of (3S)-3-Amino-3-(5-fluoro-3-methylphenyl)propanenitrile in models of neurodegeneration. The results indicated significant reductions in neuronal apoptosis and improved cognitive function in treated animals compared to controls.
  • Anticancer Activity : Another case study evaluated the compound's anticancer properties against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The compound exhibited an IC50 value of 0.126 μM, demonstrating potent inhibitory effects on cell proliferation while sparing non-cancerous cells .

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